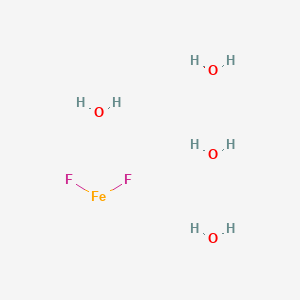

四水合氟化亚铁

描述

Iron(II) fluoride tetrahydrate, also known as ferrous fluoride tetrahydrate, is an inorganic compound with the molecular formula FeF2·4H2O . It is a white crystalline solid .

Synthesis Analysis

The anhydrous form of Iron(II) fluoride can be prepared by the reaction of ferrous chloride with anhydrous hydrogen fluoride . The tetrahydrate can be prepared by dissolving iron in warm hydrated hydrofluoric acid and precipitating the result by the addition of ethanol .Molecular Structure Analysis

The anhydrous form of Iron(II) fluoride adopts the TiO2 rutile structure, where the iron cations are octahedral and fluoride anions are trigonal planar . The tetrahydrate can exist in two structures, or polymorphs. One form is rhombohedral and the other is hexagonal .Chemical Reactions Analysis

Iron(II) fluoride sublimes between 958 and 1178 K . The heat of sublimation was experimentally determined and averaged to be 271 ± 2 kJ mole−1 . The following reaction is proposed in order to calculate the atomization energy for Fe+: FeF2 + e → Fe+ + F2 (or 2F) + 2e .Physical And Chemical Properties Analysis

Iron(II) fluoride tetrahydrate has a molar mass of 165.902 g/mol . It is colorless and forms transparent crystals . The density of the tetrahydrate is 2.20 g/cm3 . It has a melting point of 100 °C and is insoluble in ethanol and ether but dissolves in HF .科学研究应用

催化应用: 氟化亚铁配合物用于催化应用,如 C-F 键活化和氟碳官能化。它们在全氟芳香族化合物和氟代烯烃的加氢脱氟中显示出有效性,证明了在不使用昂贵的 3d 过渡金属的情况下活化 C-F 键的能力 (Vela et al., 2005).

分光光度分析: 在大量 Fe(III) 存在的情况下,氟化亚铁促进了 1,10-菲咯啉法选择性测定 Fe(II)。氟化物有效掩蔽了 Fe(III),这对于准确的分光光度分析至关重要 (Tamura et al., 1974).

离子选择电极分析: 使用氟离子选择电极测定铁显示出快速和准确的结果。该方法涉及非线性回归校准图和抛物线插值,适用于矿物样品分析 (Sun et al., 1993).

X 射线光谱研究: 已经使用 X 射线发射和光电子能谱检查了氟化亚铁和氟化铁,提供了对电子结构和 Fe-F 键合性质的见解。这项研究对于理解这些化合物的共价性质很有价值 (Kasrai & Urch, 1980).

电化学储能: 氟化铁材料,包括氟化亚铁,由于其优异的化学可裁剪性和高储能容量的潜力,正在被探索用于先进电池和超级电容器中 (Zhang et al., 2019).

工业应用: 氟化亚铁用于各种工业应用,包括制造磁体、石油和有机工业中的催化剂以及阻燃剂配方。它的制备及其性质,以及其水合物和配合物的性质,是研究的关键领域 (Meshri, 2000).

安全和危害

未来方向

Iron(II) fluoride tetrahydrate has potential applications in the field of energy storage and conversion . It can be used in Li-ion technology due to the possibility of more-than-one electrode reaction . By reaction with lithium, transition metal fluorides can potentially enhance the energy stored in commercial cells .

属性

IUPAC Name |

difluoroiron;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2FH.Fe.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVUQQQYUHMEQEX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.F[Fe]F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F2FeH8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iron(II) fluoride tetrahydrate | |

CAS RN |

13940-89-1 | |

| Record name | Iron(II) fluoride tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。